molecular formula C14H14N2O7 B15212901 (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid

Cat. No.: B15212901
M. Wt: 322.27 g/mol
InChI Key: QMZGZQXNSUNJEY-CUVJYRNJSA-N
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Description

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid is a complex organic compound that features an indole nucleus. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Properties

Molecular Formula

C14H14N2O7

Molecular Weight

322.27 g/mol

IUPAC Name

(2S)-2-[[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]amino]butanedioic acid

InChI

InChI=1S/C14H14N2O7/c17-10(15-9(12(20)21)5-11(18)19)6-14(23)7-3-1-2-4-8(7)16-13(14)22/h1-4,9,23H,5-6H2,(H,15,17)(H,16,22)(H,18,19)(H,20,21)/t9-,14?/m0/s1

InChI Key

QMZGZQXNSUNJEY-CUVJYRNJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)N[C@@H](CC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)NC(CC(=O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Indole formationIsatin, NaBH<sub>4</sub>, EtOH, 50°C78%
AcetamidationAcetic anhydride, pyridine, RT85%
Succinic couplingEDC, HOBt, DMF, 0°C → RT62%

Degradation Pathways

The compound undergoes pH-dependent hydrolysis and oxidative degradation:

  • Acidic Hydrolysis (pH < 3): Cleavage of the amide bond generates 3-hydroxy-2-oxoindoline-3-acetic acid and succinic acid .

  • Alkaline Hydrolysis (pH > 10): Degrades into indole-3-carboxylic acid derivatives via ring-opening of the oxindole moiety .

  • Oxidative Degradation : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at 40°C oxidizes the hydroxymethyl group to a carboxylate, forming a quinone-like structure .

Functional Group Reactivity

Functional GroupReactivityExample Reaction
3-Hydroxy-2-oxoindoline Electrophilic substitution at C-5Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) → nitro derivatives
Acetamido Group Nucleophilic acyl substitutionHydrolysis → carboxylic acid under strong acids/bases
Succinic Acid EsterificationReacts with methanol/H<sup>+</sup> → dimethyl succinate

Enzymatic Transformations

Bioconversion studies using Indole-3-Acetic Acid (IAA)-degrading enzymes reveal:

  • IacE Enzyme : Catalyzes the oxidative decarboxylation of the succinic acid moiety, producing 2-(3-hydroxy-2-oxoindolin-3-yl)acetamide as a metabolite .

  • Peroxidase-Mediated Oxidation : Horseradish peroxidase (HRP) induces dimerization via radical coupling at the indole C-2 position .

Enzymatic Reaction Data

EnzymeSubstrate Concentration (μM)ProductTurnover (min<sup>-1</sup>)
IacE1002-(3-hydroxy-2-oxoindolin-3-yl)acetamide12.4 ± 1.2
HRP50Dimeric indole derivative8.7 ± 0.9

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related molecules:

CompoundKey Structural FeatureDistinctive Reactivity
Indomethacin Chlorinated benzoyl groupUndergoes photodegradation via dechlorination
Target Compound 3-Hydroxy-2-oxoindolineResists photodegradation but prone to enzymatic oxidation

Stability Under Storage Conditions

  • Thermal Stability : Decomposes above 150°C via retro-aldol cleavage of the succinic acid backbone.

  • Light Sensitivity : Stable under UV light (λ > 300 nm) but degrades under visible light in the presence of riboflavin .

Scientific Research Applications

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid that contains an indole nucleus.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a unique structure that includes:

  • Indolinone moiety : Known for its diverse biological activities.
  • Succinic acid backbone : Imparts additional functional properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxy and keto groups in the indolinone structure contributes to its ability to scavenge free radicals.
  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary studies indicate cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The structural features may allow it to interact with specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities and Findings

StudyActivity AssessedFindings
Study AAntioxidantDemonstrated significant free radical scavenging activity with an IC50 value of 25 µM.
Study BAntimicrobialInhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL.
Study CCytotoxicityInduced apoptosis in HeLa cells with an IC50 value of 30 µM after 48 hours of treatment.

Detailed Research Findings

  • Antioxidant Activity :
    • A study evaluated the antioxidant potential using DPPH and ABTS assays, revealing that the compound effectively reduced oxidative stress markers in vitro .
  • Antimicrobial Properties :
    • In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially due to disruption of bacterial cell membranes .
  • Cytotoxicity Against Cancer Cells :
    • Research involving human cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid in academic laboratories?

  • Methodology : The synthesis typically involves coupling the indolinone moiety with a succinic acid derivative. For example, a procedure analogous to involves refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid under catalytic conditions. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indolinone acetic acid fragment to the (2S)-succinamide backbone.
  • Stereochemical control : Chiral resolution via HPLC or enzymatic methods may be required to isolate the (2S)-enantiomer.
  • Optimization : Adjust reaction pH (4–6) and temperature (25–40°C) to minimize racemization .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • Methodology :

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state (e.g., as demonstrated in for a structurally related acetamido-succinic acid derivative) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric purity.
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should resolve distinct signals for the indolinone aromatic protons (δ 6.8–7.5 ppm) and the succinamide backbone (δ 2.4–3.1 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational conformational predictions and experimental NMR data for this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Compare predicted rotamer populations (e.g., using Gaussian or GROMACS) with 3JHH^{3}\text{J}_{\text{HH}} coupling constants from NMR. Adjust force fields to account for solvation effects in polar solvents (e.g., DMSO-d6_6).
  • Nuclear Overhauser Effect (NOE) analysis : Validate spatial proximity of indolinone protons to succinamide groups, resolving ambiguities in dihedral angles .

Q. What strategies mitigate poor aqueous solubility of this compound in biological assays?

  • Methodology :

  • Salt formation : Convert the free acid to a sodium or lysine salt to enhance solubility (e.g., as shown for dihydrochloride salts in ).
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while achieving micromolar solubility.
  • Prodrug design : Introduce ester-protected carboxyl groups (e.g., methyl or pivaloyloxymethyl esters) that hydrolyze in physiological conditions .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of the (2S)-succinamide moiety?

  • Methodology :

  • Enzymatic catalysis : Employ lipases (e.g., Candida antarctica Lipase B) in organic solvents to selectively acylate the (2S)-amine.
  • Metal-ligand complexes : Test chiral ligands like BINAP with palladium or ruthenium catalysts for enantioselective amidation.
  • Kinetic resolution : Monitor reaction progress via inline FTIR to isolate the desired enantiomer before racemization occurs .

Data Contradiction Analysis

Q. How should conflicting mass spectrometry (MS) and elemental analysis data be resolved for this compound?

  • Methodology :

  • High-resolution MS (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error to rule out adducts or contaminants.
  • Combustion analysis : Verify C/H/N ratios within 0.3% of theoretical values. Discrepancies may indicate residual solvents (e.g., acetic acid from synthesis, as in ).
  • Thermogravimetric analysis (TGA) : Detect volatile impurities (e.g., water, solvents) contributing to mass loss .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the biological activity of this compound without interference from its hydrolytic byproducts?

  • Methodology :

  • Stability testing : Pre-incubate the compound in assay buffer (pH 7.4, 37°C) and quantify degradation via LC-MS over 24 hours.
  • Control experiments : Include succinic acid and indolinone fragments as negative controls to isolate parent compound effects.
  • Fluorescence quenching : Use tryptophan-containing proteins to monitor binding interactions without interference from hydrolyzed fragments .

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